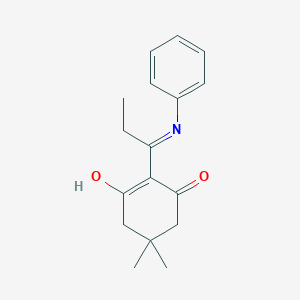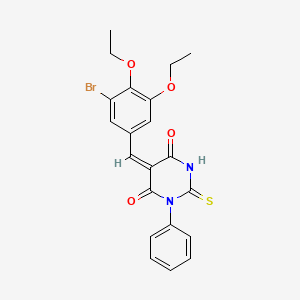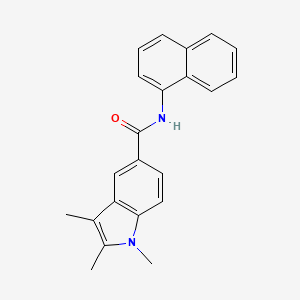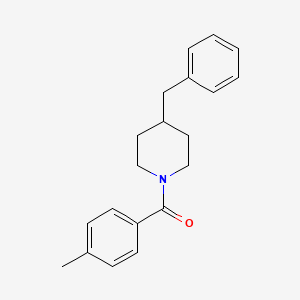![molecular formula C19H18N2O3 B6069411 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6069411.png)
2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone, also known as EMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMQ belongs to the class of quinazolinone derivatives and has been extensively studied for its pharmacological properties.
作用机制
The exact mechanism of action of 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and noradrenaline.
Biochemical and physiological effects:
2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in various cancer cell lines. 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for various enzymes and signaling pathways. However, 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone also has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics. Additionally, the toxicity of 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has not been fully evaluated, and further studies are required to determine its safety profile.
未来方向
There are several future directions for the research on 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone. Firstly, more studies are required to determine its clinical efficacy and safety profile. Secondly, further research is required to understand the exact mechanism of action of 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone and its potential to modulate various signaling pathways. Thirdly, the development of novel formulations and delivery systems for 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone could improve its bioavailability and pharmacokinetics. Lastly, the potential of 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegeneration, should be further explored.
In conclusion, 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications. Further research is required to determine its clinical efficacy and safety profile. However, 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for various enzymes and signaling pathways. The future directions for research on 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone include understanding its mechanism of action, developing novel formulations and delivery systems, and exploring its potential as a therapeutic agent for various diseases.
合成方法
2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone can be synthesized using a variety of methods, including conventional heating, microwave irradiation, and ultrasound irradiation. The most common method of synthesis involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with anthranilic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization using polyphosphoric acid to obtain 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone.
科学研究应用
2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its pharmacological properties, including its potential as an anticancer, antifungal, and anti-inflammatory agent. It has also been investigated for its potential to treat neurodegenerative diseases and as an analgesic. 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has shown promising results in preclinical studies, and further research is required to determine its clinical efficacy.
属性
IUPAC Name |
2-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-16-10-8-13(12-17(16)23-2)9-11-18-20-15-7-5-4-6-14(15)19(22)21-18/h4-12H,3H2,1-2H3,(H,20,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQIYBUTTOJTQA-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(methoxymethyl)-2-methyl-6-(2-thienyl)-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6069332.png)
![N,N-diethyl-2-[1-(6-methyl-2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethanamine](/img/structure/B6069354.png)
![5-methyl-2-(4-methylphenyl)-4-{[2-(3-methylphenyl)hydrazino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6069386.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6069387.png)
![N-(4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}phenyl)acetamide](/img/structure/B6069394.png)
![1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6069398.png)
![7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione](/img/structure/B6069404.png)


![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6069426.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)propanamide](/img/structure/B6069428.png)
![1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069433.png)

